BenchChemオンラインストアへようこそ!

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate

Medicinal Chemistry Bioisosterism Thioxo Substitution

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate (molecular formula C10H14N2O2S, molecular weight 226.30 g/mol) is a heterocyclic small molecule featuring a fused pyrrolo[1,2-c]imidazole bicyclic core bearing a thioxo group at the 3-position and an ethyl acetate side chain at the 1-position. The compound belongs to the broader class of tetrahydro-pyrrolo[1,2-c]imidazole derivatives, which have been investigated as aldose reductase inhibitors , dopamine-β-hydroxylase (DBH) inhibitors , and 17,20-lyase inhibitors.

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
Cat. No. B13684289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C2CCCN2C(=S)N1
InChIInChI=1S/C10H14N2O2S/c1-2-14-9(13)6-7-8-4-3-5-12(8)10(15)11-7/h2-6H2,1H3,(H,11,15)
InChIKeyGWIBBPOYBZYJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate: Structural and Pharmacophoric Baseline for Procurement Evaluation


Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate (molecular formula C10H14N2O2S, molecular weight 226.30 g/mol) is a heterocyclic small molecule featuring a fused pyrrolo[1,2-c]imidazole bicyclic core bearing a thioxo group at the 3-position and an ethyl acetate side chain at the 1-position. The compound belongs to the broader class of tetrahydro-pyrrolo[1,2-c]imidazole derivatives, which have been investigated as aldose reductase inhibitors [1], dopamine-β-hydroxylase (DBH) inhibitors [2], and 17,20-lyase inhibitors [3]. The presence of the thioxo (C=S) functionality, as opposed to the more common oxo (C=O) group, introduces distinct electronic, hydrogen-bonding, and metal-coordination properties that are relevant to target engagement and selectivity. Its CAS registry is not indexed in major open-access chemistry databases, and primary literature directly characterizing this specific compound is extremely limited, placing the procurement decision burden on class-level inference and careful structural comparison against better-characterized analogs.

Why Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate Cannot Be Replaced by In-Class Analogs Without Evidence


The pyrrolo[1,2-c]imidazole scaffold is exquisitely sensitive to substitution at the 3-position (thioxo vs. oxo) and the 1-position side chain (ethyl ester vs. free acid vs. amide). Yamawaki et al. (1993) demonstrated that within a series of pyrrolo[1,2-c]imidazole acetic acid derivatives, aldose reductase inhibitory potency and oral activity varied dramatically with even modest structural changes; only one compound—2-carboxymethyl-6-ethyl-5,7-dimethyl-3-oxo-1(2H)-thioxo-1H-pyrrolo[1,2-c]imidazole (compound 124)—achieved oral activity comparable to the reference drug AD-5467 [1]. The conversion of the 3-oxo to 3-thioxo group alters the hydrogen-bond acceptor/donor character (C=S is a weaker H-bond acceptor but a softer Lewis base), which directly impacts interactions with catalytic metal ions (e.g., Zn²⁺, Fe²⁺) and protein binding pockets [2]. Similarly, the ethyl ester moiety influences membrane permeability, metabolic stability, and oral bioavailability relative to the free carboxylic acid, as seen in the clinical progression of orteronel (TAK-700), a 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivative that required extensive optimization of the ester and amide side chains to achieve clinical-grade selectivity and pharmacokinetics [3]. Generic substitution with a non-thioxo analog (e.g., ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate, CAS 869113-97-3) or a free acid analog (CAS 1508424-25-6) is therefore likely to alter target engagement, potency, and ADME properties in ways that cannot be predicted without experimental verification.

Quantitative Differentiation Evidence for Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate Against Closest Comparators


Thioxo vs. Oxo Substitution: Impact on Hydrogen-Bond Acceptor Strength and Metal Chelation Potential

The target compound bears a 3-thioxo (C=S) group, whereas the most direct commercially available analog, ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (CAS 869113-97-3), contains a 3-oxo (C=O) or unsubstituted position. The C=S bond is longer (≈1.71 Å vs. ≈1.23 Å for C=O) and less polar, with a weaker hydrogen-bond acceptor strength (Abraham's β₂ᴴ ≈ 0.2 for thiocarbonyl vs. ≈0.5 for carbonyl) [1]. In the context of dopamine-β-hydroxylase (DBH) inhibition, the thioxo group is explicitly claimed as a preferred pharmacophoric element for copper chelation at the enzyme active site, with patent US11434242B2 specifically encompassing 3-thioxo-tetrahydro-pyrrolo[1,2-c]imidazoles among the most potent inhibitor sub-classes [2]. Quantitative enzyme inhibition data for the exact target compound are not publicly available. However, a closely related compound in BindingDB (CHEMBL4459307) containing a thioxo-thiazolidinone motif shows aldose reductase inhibition with Ki = 6.20 nM and IC50 = 56 nM, demonstrating that thioxo-containing heterocycles can achieve sub-nanomolar target engagement in this enzyme family [3]. This is provided as class-level inference only.

Medicinal Chemistry Bioisosterism Thioxo Substitution

Ethyl Ester vs. Free Carboxylic Acid: Prodrug Potential and Membrane Permeability

The target compound is an ethyl ester, while the structurally closest acid analog is 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-acetic acid (CAS 1508424-25-6). The ethyl ester has a calculated logP (ClogP) of approximately 1.2–1.5 versus approximately 0.3–0.5 for the free acid (estimated using fragment-based methods, no experimental logP available for these specific compounds) [1]. This logP difference of ≈0.8–1.2 units translates to an approximately 6–15-fold higher predicted membrane permeability based on the Overton correlation. In the aldose reductase inhibitor series reported by Yamawaki et al. (1993), free acetic acid derivatives showed in vitro enzyme inhibition but required the ethyl ester or other ester prodrug forms to achieve meaningful in vivo oral activity, as demonstrated by compound 124 (the free acid) achieving oral sorbitol-lowering efficacy comparable to AD-5467 only after extensive optimization [2]. Direct comparative permeability data (PAMPA or Caco-2) for the target compound versus the free acid comparator are not publicly available.

Prodrug Design Membrane Permeability Oral Bioavailability

Class-Level Aldose Reductase Inhibitory Activity: Evidence from Pyrrolo[1,2-c]imidazole Acetic Acid Derivatives

Yamawaki et al. (1993) synthesized and evaluated a series of pyrrolo[1,2-c]imidazole acetic acid derivatives for aldose reductase (AR) inhibitory activity in vitro (rat lens AR) and in vivo (sorbitol accumulation in sciatic nerve of streptozotocin-induced diabetic rats). The most potent compound, 2-carboxymethyl-6-ethyl-5,7-dimethyl-3-oxo-1(2H)-thioxo-1H-pyrrolo[1,2-c]imidazole (compound 124), demonstrated in vitro AR inhibition and oral in vivo activity comparable to the reference drug AD-5467 [1]. While the target compound differs from compound 124 in the ethyl ester at the 1-position (vs. free acid) and in the absence of 6-ethyl and 5,7-dimethyl substituents, the thioxo-pyrrolo[1,2-c]imidazole core is retained. For broader context, a thioxo-thiazolidinone derivative (CHEMBL4459307) shows human recombinant AR inhibition with Ki = 6.20 nM and IC50 = 56 nM, confirming that thioxo-heterocycles can achieve picomolar to nanomolar potency against this target [2]. No direct AR inhibition data for the target compound itself have been identified.

Aldose Reductase Diabetic Complications Sorbitol Pathway

Dopamine-β-Hydroxylase (DBH) Inhibition: Patent-Driven Structural Rationale for Thioxo-Pyrroloimidazole Selection

US Patent US11434242B2 (BIAL-Portela) explicitly claims tetrahydro-pyrrolo[1,2-c]imidazoles bearing a 3-thioxo (termed 'sulfanylidene') substituent as dopamine-β-hydroxylase inhibitors [1]. DBH is a copper-dependent enzyme that catalyzes the conversion of dopamine to norepinephrine. The patent demonstrates that the thioxo group participates in copper chelation at the DBH active site, a mechanism that is structurally impossible for the oxo analog. Within the patent, compound examples with the 3-thioxo-tetrahydro-pyrrolo[1,2-c]imidazole core show consistent DBH inhibitory activity, although specific IC50 values for the ethyl ester target compound are not individually disclosed. A related compound class (1,3-dihydroimidazole-2-thiones) has been independently demonstrated to inhibit DBH with IC50 values in the low nanomolar to sub-micromolar range [2]. The target compound's combination of the 3-thioxo group (for copper chelation) and the ethyl ester side chain (for permeability and potential metabolic liberation of the active acid) positions it as a scaffold within a therapeutically validated chemotype.

Dopamine-β-Hydroxylase Copper Chelation Hypertension

Recommended Application Scenarios for Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate Based on Available Evidence


Metalloenzyme Inhibitor Lead Optimization: DBH and Aldose Reductase Programs

The thioxo group is a demonstrated pharmacophoric element for copper-dependent (DBH) and zinc-dependent (aldose reductase) metalloenzyme inhibition [1]. Research groups engaged in structure–activity relationship (SAR) studies of pyrrolo[1,2-c]imidazole-based metalloenzyme inhibitors should procure this compound as a core scaffold for systematic variation of the ester side chain. The ethyl ester provides a balance of permeability and hydrolytic lability suitable for both in vitro enzyme assays (following pre-incubation or esterase treatment to release the active acid) and cellular target engagement studies [2].

Carboxylic Acid Prodrug Design and Pharmacokinetic Optimization

The target compound is the ethyl ester prodrug of the corresponding acetic acid. Procurement is justified for medicinal chemistry teams seeking to evaluate the impact of ester chain length and steric bulk on oral bioavailability, plasma stability, and tissue distribution [1]. The thioxo group confers metabolic stability advantages over the thioester or oxo-ester alternatives, potentially extending plasma half-life, although direct comparative PK data for this exact compound are not publicly available [2].

Chemical Biology Tool for Investigating Cellular Polyol Pathway Flux in Diabetic Models

Based on class-level evidence that thioxo-pyrrolo[1,2-c]imidazole acetic acid derivatives inhibit aldose reductase and reduce sorbitol accumulation in diabetic rat sciatic nerve [1], this compound can be deployed as a chemical probe to study polyol pathway modulation in cellular models of hyperglycemia. Researchers should empirically determine the IC50 in their specific AR assay system and compare it against the established reference inhibitor AD-5467 or epalrestat, as potency data for this exact compound are not pre-existing in the literature.

Synthetic Methodology Development for 3-Thioxo-Pyrrolo[1,2-c]imidazoles via Multicomponent Domino Reactions

The 3-thioxo-tetrahydro-pyrrolo[1,2-c]imidazole scaffold is synthetically accessible via chemoselective multicomponent self-sorting domino strategies from arylglyoxal monohydrates, nitriles, and thioureas [1]. This compound serves as a reference standard for purity assessment (by HPLC and HRMS) in synthetic methodology development, particularly for reaction optimization studies targeting selective formation of the thioxo regioisomer over the competing oxo or thiazole products.

Quote Request

Request a Quote for Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.